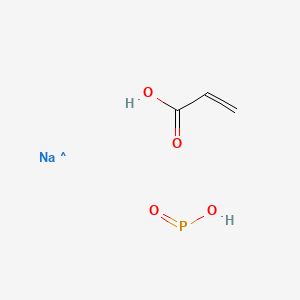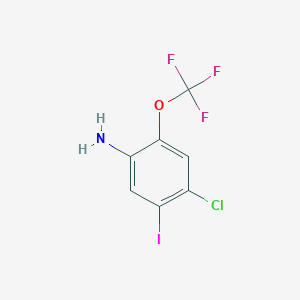![molecular formula C7H4N2O2 B15131113 3H-pyrrolo[3,2-b]pyridine-2,5-dione](/img/structure/B15131113.png)
3H-pyrrolo[3,2-b]pyridine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-pyrrolo[3,2-b]pyridine-2,5-dione is a heterocyclic compound that contains a fused pyrrole and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-pyrrolo[3,2-b]pyridine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with suitable reagents to form the desired pyrrolo[3,2-b]pyridine core. For example, the transformation of pyridine scaffolds into the target compound can be achieved via sequential N-arylation followed by ring-opening and reaction with cyclopentadiene .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize robust catalytic systems and optimized reaction conditions to facilitate the efficient formation of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3H-pyrrolo[3,2-b]pyridine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[3,2-b]pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
3H-pyrrolo[3,2-b]pyridine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a scaffold for the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3H-pyrrolo[3,2-b]pyridine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.
Comparación Con Compuestos Similares
3H-pyrrolo[3,2-b]pyridine-2,5-dione can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound also contains a fused pyrrole and pyridine ring system but differs in the position of the nitrogen atom in the pyridine ring.
Pyrrolo[3,4-b]pyridine: Another related compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
Pyrrolo[2,3-d]pyrimidine: This compound features a pyrimidine ring fused to a pyrrole ring, offering unique reactivity and applications.
The uniqueness of this compound lies in its specific ring fusion and electronic properties, which contribute to its diverse applications and potential as a versatile scaffold in drug discovery and materials science.
Propiedades
Fórmula molecular |
C7H4N2O2 |
|---|---|
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
3H-pyrrolo[3,2-b]pyridine-2,5-dione |
InChI |
InChI=1S/C7H4N2O2/c10-6-2-1-4-5(9-6)3-7(11)8-4/h1-2H,3H2 |
Clave InChI |
YUKFCFLLRZZLDX-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NC(=O)C=CC2=NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


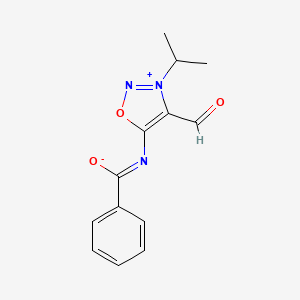
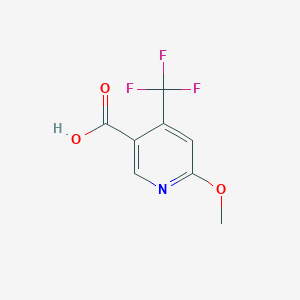

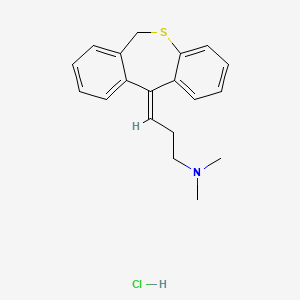
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B15131046.png)
![1-[(4-Nitrophenyl)methyl]pyridine](/img/structure/B15131056.png)
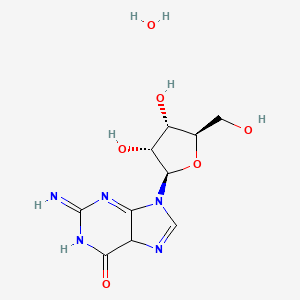
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15131063.png)
![6-Methylbenzo[d]thiazol-4-amine](/img/structure/B15131074.png)

